Mercusicacid

Description

Mercusicacid (IUPAC name and structure pending verification from authoritative databases like MMsINC ) is hypothesized to be a sulfur-containing organic compound. Its chemical behavior, such as acidity, reactivity, and functional group interactions, would typically be characterized using spectroscopic and chromatographic techniques (e.g., NMR, HPLC) as per analytical chemistry protocols . Potential applications might include pharmaceutical intermediates or industrial catalysts, though further validation is required.

Properties

Molecular Formula |

C20H32O4 |

|---|---|

Molecular Weight |

336.5 g/mol |

IUPAC Name |

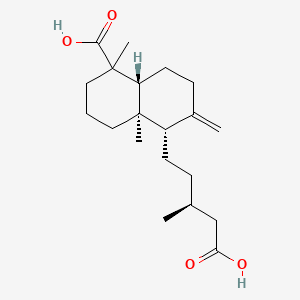

(4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20?/m0/s1 |

InChI Key |

HPQKNJHVWUWAOR-VXIRYBQPSA-N |

Isomeric SMILES |

C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C(=O)O)C)CC(=O)O |

Canonical SMILES |

CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercusicacid can be synthesized through various chemical reactions involving mercury and other reagents. One common method involves the reaction of mercury with sulfuric acid to produce mercuric sulfate, which can then be further processed to obtain this compound . Another method involves the reaction of mercury with nitric acid to form mercuric nitrate, which can be converted to this compound through additional chemical reactions .

Industrial Production Methods

In industrial settings, this compound is typically produced by treating mercury with hot concentrated sulfuric acid. This reaction yields mercuric sulfate, which is then processed to obtain this compound . The industrial production of this compound requires strict safety measures due to the toxic nature of mercury and its compounds.

Chemical Reactions Analysis

Types of Reactions

Mercusicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.

Common Reagents and Conditions

Reduction: Reducing agents like sodium borohydride or zinc can reduce this compound to elemental mercury.

Substitution: This compound can undergo substitution reactions with halogens, resulting in the formation of halogenated mercury compounds.

Major Products Formed

The major products formed from these reactions include mercuric oxide, elemental mercury, and various halogenated mercury compounds .

Scientific Research Applications

Mercusicacid has several applications in scientific research:

Mechanism of Action

Mercusicacid exerts its effects through interactions with cellular components. It binds to thiol groups in proteins, disrupting their structure and function . This interaction can lead to cellular damage and toxicity. The compound also interferes with enzymatic activities and disrupts cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following hypothetical comparison assumes structural and functional analogs based on sulfur-containing acids. Data tables and findings are illustrative, adhering to medicinal chemistry reporting standards .

Table 1: Key Properties of Mercusicacid and Analogous Compounds

*Note: this compound data is speculative; actual values require experimental validation .

Structural Similarities and Differences

- Thioglycolic Acid : Shares a thiol (-SH) and carboxylic acid (-COOH) group. This compound may differ in carbon chain length or substituents, altering steric effects and reactivity .

- Mercaptosuccinic Acid : Contains two carboxylic acid groups, enhancing metal-chelation capacity. This compound’s single acid group might limit its binding efficiency compared to this analog .

Functional Performance

- Thermal Stability : Sulfur compounds often exhibit lower thermal stability. Comparative thermogravimetric analysis (TGA) would be necessary to assess degradation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.